molecular formula C11H12N2O B2898038 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 243668-26-0

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Cat. No. B2898038
M. Wt: 188.23
InChI Key: ZJXRRZIIMLVQCB-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, commonly referred to as 1-ethyl-1,3-benzodiazole or 1-EB, is an organic compound belonging to the class of benzodiazepines. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents. 1-EB has a wide range of applications in the scientific research and laboratory setting, including its use as a reagent for the synthesis of other compounds and its use as a fluorescent dye in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, exploring their structural properties through techniques such as NMR, X-ray diffraction, and more. These compounds have been characterized to understand their molecular configurations and potential for further modification for various applications (Pejchal et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have evaluated the antimicrobial and antifungal activities of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one. These compounds have shown activity against a variety of bacterial and fungal strains, indicating their potential for development into new antimicrobial and antifungal agents (Pejchal et al., 2015).

Solubility and Gas Adsorption Studies

Research on imidazolium-based ionic liquids, which share structural similarities with the subject compound, has investigated the solubility of gases such as ethane and ethylene. These studies provide insights into the influence of molecular structure on solubility and gas adsorption, relevant for applications in separations and catalysis (Moura et al., 2013).

Molecular Bricklaying and Crystal Engineering

The protonated benzimidazole moiety, a component related to the core structure of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, has been utilized as a synthon in crystal engineering. This approach explores the assembly of complex crystal structures, showcasing the potential of such compounds in the design of new materials (Matthews et al., 2003).

Environmental Applications

Studies have also examined the environmental applications of related compounds, including the adsorption and separation of gases and vapors. This research highlights the utility of these molecules in environmental remediation and the development of more efficient separation processes (Huang et al., 2014).

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXRRZIIMLVQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

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